Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate is a chemical compound with the molecular formula C8H15NO2S2 and a molecular weight of 221.34 g/mol. This compound is characterized by the presence of bis(methylsulfanyl)methylidene and amino groups attached to a propanoate backbone. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate typically involves the reaction of ethyl 3-aminopropanoate with bis(methylsulfanyl)methylidene compounds under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent quality control measures in place to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bis(methylsulfanyl) groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products have distinct properties and can be used in different applications.
Scientific Research Applications
Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate involves its interaction with specific molecular targets and pathways. The bis(methylsulfanyl) groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-aminopropanoate: A precursor in the synthesis of ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate.
Bis(methylsulfanyl)methylidene compounds: Used in the synthesis of various derivatives with similar properties.
Uniqueness
This compound is unique due to its combination of bis(methylsulfanyl) and amino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S2/c1-4-11-7(10)5-6-9-8(12-2)13-3/h4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRAMGAROSTBKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN=C(SC)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447708 |
Source
|
Record name | AGN-PC-0NCHPP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168140-60-1 |
Source
|
Record name | AGN-PC-0NCHPP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.